molecular formula C8H8FNO2 B1312075 N-o-Fluorophenylglycine CAS No. 5319-42-6

N-o-Fluorophenylglycine

Cat. No. B1312075
CAS RN: 5319-42-6
M. Wt: 169.15 g/mol
InChI Key: VCJRLZZBUWJOGG-UHFFFAOYSA-N
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Patent
US05741926

Procedure details

To a suspension of 10% Pd/C (200 mg) in reagent grade methanol (25 mL) which was degassed was added a solution of benzyl 2-((2-fluorophenyl)amino)acetate from Example 48 (2.0 g, 7.71 mmol) in methanol (10+5 mL). The solution was degassed, a balloon of hydrogen gas was added, and then the reaction mixture was stirred for 8 h at rt. The reaction mixture was filtered though celite and then concentrated to yield 1.27 g (97%) of the title compound as a white solid: mp 125.7°-126.6° C. (lit. 122°-123° C. (Walls, L. P. South African patent application 664864; Walls, L. P. GB 1,153,884); 1H NMR (CDCl3) δ7.06-6.99 (m, 2H), 6.77-6.70 (m, 1H), 6.33 (dt, J=8.8, J=1.2, 1H), 4.04 (s, 2H); 13C NMR (CDCl3) δ175.79, 151.71 (d, J=239); 135.01, 124.65 (d, J=3.5), 118.38 (d, J=6.4), 114.85 (d, J=18.4), 112.45, 45.30; MS (EI, m/z) 169 (M+). HRMS (EI) calcd for C8H8NO2F 169.0539, found 169.0538.
Name
benzyl 2-((2-fluorophenyl)amino)acetate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH2:9][C:10]([O:12]CC1C=CC=CC=1)=[O:11]>CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
benzyl 2-((2-fluorophenyl)amino)acetate
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NCC(=O)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 8 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
The solution was degassed
ADDITION
Type
ADDITION
Details
a balloon of hydrogen gas was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered though celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.